molecular formula C6H16O2SSi B1588935 Mercaptomethylmethyldiethoxysilane CAS No. 55161-63-2

Mercaptomethylmethyldiethoxysilane

Cat. No.: B1588935
CAS No.: 55161-63-2
M. Wt: 180.34 g/mol
InChI Key: DUVRJGHTIVORLW-UHFFFAOYSA-N
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Description

Mercaptomethylmethyldiethoxysilane is an organosilicon compound with the chemical formula C6H16O2SSi. It is a colorless liquid with a characteristic odor and is used in various industrial and scientific applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Mercaptomethylmethyldiethoxysilane can be synthesized through the methanolysis of thiol esters in the presence of a basic catalyst . This method involves the reaction of a thiol ester with methanol, resulting in the formation of mercaptoalkylalkyldialkoxysilane compounds.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methanolysis reactions. The process is optimized for high yield and purity, ensuring the compound meets industrial standards for various applications .

Chemical Reactions Analysis

Types of Reactions

Mercaptomethylmethyldiethoxysilane undergoes several types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The compound can be reduced to form simpler silane derivatives.

    Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Various nucleophiles can be used for substitution reactions, often under acidic or basic conditions.

Major Products Formed

    Oxidation: Disulfides and sulfoxides.

    Reduction: Simpler silane derivatives.

    Substitution: Silane compounds with different functional groups.

Scientific Research Applications

Mercaptomethylmethyldiethoxysilane has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of mercaptomethylmethyldiethoxysilane involves its ability to form strong covalent bonds with various substrates. The thiol group can react with metal surfaces, forming stable metal-sulfur bonds, while the ethoxy groups can undergo hydrolysis to form silanol groups, which further condense to form siloxane bonds. These reactions enable the compound to act as a coupling agent, enhancing the adhesion and durability of coatings and adhesives .

Comparison with Similar Compounds

Similar Compounds

  • Mercaptopropyltrimethoxysilane
  • Mercaptopropyltriethoxysilane
  • Mercaptoethyltriethoxysilane

Comparison

Mercaptomethylmethyldiethoxysilane is unique due to its specific combination of a mercapto group and diethoxy groups, which provide distinct reactivity and solubility properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a broader range of applications .

Properties

IUPAC Name

[diethoxy(methyl)silyl]methanethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16O2SSi/c1-4-7-10(3,6-9)8-5-2/h9H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUVRJGHTIVORLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](C)(CS)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16O2SSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20435971
Record name MERCAPTOMETHYLMETHYLDIETHOXYSILANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20435971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55161-63-2
Record name MERCAPTOMETHYLMETHYLDIETHOXYSILANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20435971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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